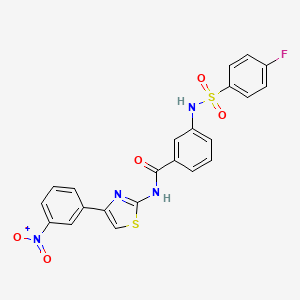
3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound 3-(4-fluorophenylsulfonamido)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex molecule that can be related to various research studies involving the synthesis of sulfonamide derivatives. In one study, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors is described, which involves a similar benzothiazole moiety and sulfonamide linkage . Another relevant synthesis involves the preparation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement, indicating the potential for fluorine-substituted benzamides to be synthesized under catalyst- and solvent-free conditions . Additionally, the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, showcases the incorporation of a fluoro-substituted aniline into sulfonamide structures .
Molecular Structure Analysis
The molecular structure of the compound likely involves interactions between the fluorophenyl and nitrophenyl moieties with the central thiazole ring. X-ray crystallography has been used to determine the structure of related compounds, such as the ligand 4a with cdk5, which showed an unusual binding mode . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the molecular conformations and intermolecular interactions of similar fluorine-substituted heterocyclic amides .
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from studies on similar molecules. For instance, the synthesis of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one derivatives from 2-halobenzoyl chlorides indicates that halogenated benzoyl chlorides can undergo cyclocondensation reactions with heterocyclic amines . The Fries rearrangement mentioned in the synthesis of fluorine-substituted benzamides suggests that the compound may also undergo similar rearrangements under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For example, the solubility, melting points, and spectroscopic data (IR, NMR, mass, and elemental analyses) of related sulfonamide derivatives provide insights into the expected properties of the compound . The antimicrobial activity of sulfonamide derivatives, as well as their binding affinities in molecular docking studies, suggest potential biological applications and interactions with biological targets .
Scientific Research Applications
Antimicrobial Applications
Some novel fluoro substituted sulphonamide benzothiazole compounds, including derivatives similar to the queried compound, have been synthesized and screened for anti-microbial activity. These studies reveal that benzothiazoles and sulphonamides possess significant therapeutic potentials due to their wide range of biodynamic properties. The antimicrobial activities of these compounds were evaluated, indicating their potential as potent biodynamic agents against various microbial strains (Jagtap et al., 2010).
Antiproliferative and Anticancer Applications
A series of pyrazole-sulfonamide derivatives, akin to the structure of the queried compound, were designed, synthesized, and tested for in vitro antiproliferative activities against cancer cell lines. These compounds, characterized by diverse analytical techniques, demonstrated cell-selective effects, particularly against rat brain tumor cells (C6). Some derivatives exhibited broad-spectrum antitumor activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment (Mert et al., 2014).
Enzyme Inhibition Applications
Several novel metal complexes of heterocyclic sulfonamide, possessing strong carbonic anhydrase (CA) inhibitory properties, have been synthesized. These complexes demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, showcasing their potential as powerful inhibitors. This suggests the role of such compounds in therapeutic applications targeting CA-related disorders (Büyükkıdan et al., 2013).
Theoretical and Computational Investigations
Theoretical investigations of antimalarial sulfonamides as potential COVID-19 drugs have also been conducted, utilizing computational calculations and molecular docking studies. These studies aimed to explore the reactivity and antimalarial activity of sulfonamide derivatives, alongside their ADMET properties. The results indicated excellent antimalarial activity for certain derivatives, providing insights into the potential repurposing of sulfonamide compounds against COVID-19 (Fahim & Ismael, 2021).
properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O5S2/c23-16-7-9-19(10-8-16)34(31,32)26-17-5-1-4-15(11-17)21(28)25-22-24-20(13-33-22)14-3-2-6-18(12-14)27(29)30/h1-13,26H,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQWXRUQUSTAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)
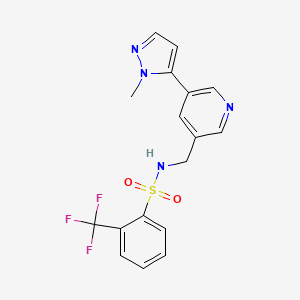

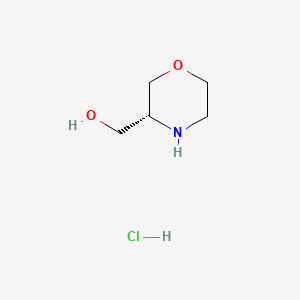

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)
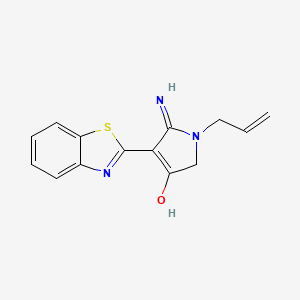
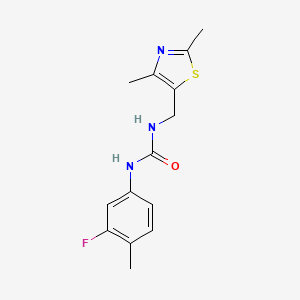
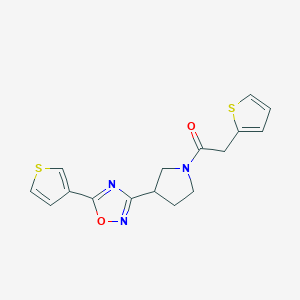
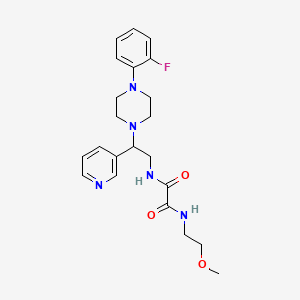
![2-[Methyl(phenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2542130.png)